molecular formula C21H29ClN2O B2771605 Diampromide Hydrochloride CAS No. 1346602-83-2

Diampromide Hydrochloride

Cat. No.: B2771605
CAS No.: 1346602-83-2
M. Wt: 360.9 g/mol
InChI Key: VZAKJQPVNQBVIP-UHFFFAOYSA-N
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Description

Diampromide (hydrochloride) is an opioid analgesic belonging to the ampromide family of drugs. It was developed in the 1960s by American Cyanamid and is structurally related to other drugs such as propiram and phenampromide. Diampromide can be described as a ring-opened analogue of fentanyl and produces effects similar to other opioids, including analgesia, sedation, dizziness, and nausea .

Scientific Research Applications

Diampromide (hydrochloride) has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of opioids.

    Biology: Studied for its effects on opioid receptors and its potential use in pain management.

    Medicine: Investigated for its analgesic properties and potential therapeutic applications in pain relief.

    Industry: Utilized in the development of new opioid analgesics and related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diampromide involves the reaction of N-phenylpropanamide with 2-(methyl(2-phenylethyl)amino)propyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of Diampromide (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The hydrochloride salt form is obtained by reacting the free base with hydrochloric acid, followed by crystallization and purification .

Chemical Reactions Analysis

Types of Reactions: Diampromide (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Diampromide can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting Diampromide to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amine or amide functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as alkyl halides, under basic conditions.

Major Products Formed:

Mechanism of Action

Diampromide (hydrochloride) exerts its effects by binding to and activating mu-opioid receptors in the central nervous system. This activation leads to the inhibition of neurotransmitter release, resulting in analgesia and sedation. The molecular targets include opioid receptors, and the pathways involved are primarily related to the modulation of pain signals and neurotransmitter release .

Comparison with Similar Compounds

    Propiram: Another opioid analgesic with similar effects but different structural features.

    Phenampromide: Structurally related to Diampromide, with comparable analgesic properties.

    Fentanyl: A potent opioid analgesic, structurally different but functionally similar.

Uniqueness: Diampromide (hydrochloride) is unique due to its ring-opened structure compared to fentanyl, which may influence its pharmacokinetic and pharmacodynamic properties. Its specific binding affinity and activation of opioid receptors also contribute to its distinct profile among opioid analgesics .

Properties

IUPAC Name

N-[2-[methyl(2-phenylethyl)amino]propyl]-N-phenylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.ClH/c1-4-21(24)23(20-13-9-6-10-14-20)17-18(2)22(3)16-15-19-11-7-5-8-12-19;/h5-14,18H,4,15-17H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAKJQPVNQBVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301037136
Record name Diampromide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-83-2
Record name Diampromide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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